molecular formula C18H19N3O5 B3867648 2-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-2-oxoacetamide CAS No. 352012-79-4

2-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-2-oxoacetamide

Cat. No.: B3867648
CAS No.: 352012-79-4
M. Wt: 357.4 g/mol
InChI Key: WYGLTFMJNBFOHT-YBFXNURJSA-N
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Description

2-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-2-oxoacetamide is a complex organic compound characterized by its unique structure, which includes a hydrazinyl group, a benzylidene moiety, and methoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-2-oxoacetamide typically involves the condensation of 2,3-dimethoxybenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as acetic acid, to facilitate the formation of the hydrazone intermediate. This intermediate is then reacted with 4-methoxyphenyl isocyanate to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.

    Substitution: The methoxy groups in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, various solvents.

Major Products Formed

    Oxidation: Oxo derivatives with altered functional groups.

    Reduction: Reduced hydrazine derivatives with modified electronic properties.

    Substitution: Compounds with new functional groups replacing the methoxy groups.

Scientific Research Applications

2-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-2-oxoacetamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazinyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the benzylidene moiety can interact with hydrophobic pockets in target proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-2-oxoacetamide
  • 2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-2-oxoacetamide
  • 2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-2-oxoacetamide

Uniqueness

The uniqueness of 2-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-2-oxoacetamide lies in its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and for developing new molecules with tailored properties for specific applications .

Properties

IUPAC Name

N'-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-N-(4-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5/c1-24-14-9-7-13(8-10-14)20-17(22)18(23)21-19-11-12-5-4-6-15(25-2)16(12)26-3/h4-11H,1-3H3,(H,20,22)(H,21,23)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYGLTFMJNBFOHT-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=C(C(=CC=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=C(C(=CC=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352012-79-4
Record name 2-(2-(2,3-DIMETHOXYBENZYLIDENE)HYDRAZINO)-N-(4-METHOXYPHENYL)-2-OXOACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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